molecular formula C13H8N2O B13129592 3,7-Phenanthroline-8-carbaldehyde CAS No. 65990-95-6

3,7-Phenanthroline-8-carbaldehyde

Cat. No.: B13129592
CAS No.: 65990-95-6
M. Wt: 208.21 g/mol
InChI Key: ZIBRLIXNWIEDDI-UHFFFAOYSA-N
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Description

3,7-Phenanthroline-8-carbaldehyde (CAS 65990-95-6) is a heterocyclic organic compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol . This compound belongs to the phenanthroline family, which are classic and versatile ligands in coordination chemistry known for forming strong complexes with a wide range of metal ions . The rigid structure of the phenanthroline core, with its two nitrogen atoms, provides a stable chelating environment for metal centers, while the aldehyde functional group at the 8-position offers a highly reactive site for further chemical modifications . This makes this compound an exceptionally valuable building block for the construction of more elaborate, functionalized ligands . Researchers can utilize the aldehyde group to synthesize ligands with tailored properties through reactions such as condensation to form Schiff bases or reduction to alcohols . Such customized ligands are fundamental in developing metal complexes for various advanced research applications, including the study of luminescent materials, DNA intercalation and cleavage agents, and catalytic systems . Furthermore, the introduction of hydrophilic groups like carboxylic acids, derived from aldehyde oxidation, is a key strategy for creating water-soluble ligands, which are crucial for green chemistry applications and bio-inorganic studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65990-95-6

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

3,7-phenanthroline-8-carbaldehyde

InChI

InChI=1S/C13H8N2O/c16-8-10-2-3-12-11-5-6-14-7-9(11)1-4-13(12)15-10/h1-8H

InChI Key

ZIBRLIXNWIEDDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C3=C1C=NC=C3

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 3,7 Phenanthroline 8 Carbaldehyde

Established Synthetic Pathways for Phenanthroline-Carbaldehyde Derivatives

The synthesis of phenanthroline-carbaldehyde derivatives often relies on established methods for constructing the core heterocyclic system, followed by functionalization to introduce the aldehyde group.

Friedländer Condensation Reactions in Phenanthroline Synthesis

The Friedländer synthesis is a classic and versatile method for the construction of quinoline (B57606) and phenanthroline skeletons. nih.govpleiades.online This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone) in the presence of an acid or base catalyst. nih.govpleiades.online While direct synthesis of 3,7-phenanthroline-8-carbaldehyde via a one-pot Friedländer reaction is not prominently documented, the general principles can be applied to construct the core 3,7-phenanthroline ring system. For instance, a suitably substituted aminopyridine derivative could be condensed with a functionalized carbonyl compound to build the phenanthroline framework. The specific substitution pattern required on the precursors to yield the 3,7-phenanthroline isomer is crucial for the success of this approach.

A plausible, though not explicitly documented, Friedländer approach to a precursor of this compound could involve the condensation of a 5-amino-2-methylquinoline with a β-dicarbonyl compound. Subsequent chemical modifications would then be necessary to introduce the aldehyde at the 8-position and adjust the substitution at the 3-position.

Targeted Oxidation Strategies for Aldehyde Generation from Methyl and Alcohol Precursors

A common and effective strategy for introducing a carbaldehyde group onto an aromatic scaffold is the oxidation of a precursor methyl or alcohol group. This two-step approach involves first synthesizing the corresponding methyl or hydroxymethylphenanthroline, followed by a selective oxidation reaction.

For the synthesis of this compound, this would hypothetically involve the preparation of 8-methyl-3,7-phenanthroline or 3,7-phenanthroline-8-methanol. The synthesis of methyl-substituted phenanthrolines can be achieved through various condensation reactions. researchgate.net Once the precursor is obtained, a range of oxidizing agents can be employed. For the oxidation of a methyl group, reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) are often used, though these methods can sometimes suffer from harsh reaction conditions and the formation of byproducts.

A milder and more selective approach involves the oxidation of a primary alcohol (hydroxymethyl group). This transformation can be readily achieved using a variety of modern oxidizing agents, including but not limited to:

Dess-Martin periodinane (DMP): A mild and highly efficient reagent for the oxidation of primary alcohols to aldehydes.

Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.

Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC): Chromium-based reagents that are effective for this transformation.

Regioselective Annulation and Cyclization Approaches to Phenanthroline Skeletons

Regioselective synthesis is critical for obtaining the desired 3,7-phenanthroline isomer. Annulation and cyclization reactions that proceed with high regioselectivity are therefore highly valuable. nih.gov Such strategies often employ directing groups or exploit the inherent electronic properties of the starting materials to control the formation of specific isomers.

While specific examples for 3,7-phenanthroline are scarce, related studies on other heterocyclic systems demonstrate the power of this approach. For instance, transition-metal-catalyzed cross-coupling reactions followed by intramolecular cyclization can provide a high degree of regiocontrol. A hypothetical route could involve the coupling of a functionalized pyridine (B92270) with a substituted benzene (B151609) derivative, followed by a cyclization step to form the central ring of the phenanthroline system. The strategic placement of functional groups on both coupling partners would be paramount to direct the annulation to the desired 3,7-phenanthroline skeleton.

De Novo Synthesis and Derivatization Strategies for this compound

De novo synthesis, or the construction of the target molecule from simple, acyclic precursors, offers a powerful alternative to the functionalization of a pre-existing heterocyclic core. rsc.org

Development of Convergent and Divergent Synthetic Routes

Divergent synthesis , in contrast, starts from a common intermediate that is then elaborated into a variety of related structures. A divergent approach to derivatives of this compound could start from a core 3,7-phenanthroline structure, which is then functionalized at various positions. For instance, regioselective C-H activation could be employed to introduce different substituents onto the phenanthroline backbone, with the final step being the introduction of the aldehyde group at the 8-position. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For all synthetic approaches, the optimization of reaction conditions is crucial to maximize the yield and selectivity of the desired product. Key parameters that are often varied include:

Catalyst: The choice of catalyst (e.g., acid, base, transition metal) can have a profound impact on the reaction outcome.

Solvent: The polarity and boiling point of the solvent can influence reaction rates and selectivities.

Temperature: Adjusting the reaction temperature can help to control the formation of kinetic versus thermodynamic products.

Reactant Stoichiometry: Varying the ratio of reactants can be used to drive the reaction to completion and minimize the formation of byproducts.

A systematic approach to optimization, often employing design of experiment (DoE) methodologies, can lead to significant improvements in the synthesis of this compound.

Advanced Purification and Characterization Techniques for Novel Phenanthroline-Carbaldehyde Structures

The synthesis of phenanthroline derivatives often results in complex mixtures requiring advanced purification and characterization for the isolation and verification of novel structures.

Purification: Due to the typically solid and moderately polar nature of phenanthroline-carbaldehydes, column chromatography using silica (B1680970) gel or alumina (B75360) is the primary method for purification. Gradient elution, starting with non-polar solvents (like hexane (B92381) or dichloromethane) and gradually increasing the polarity (with ethyl acetate (B1210297) or methanol), is commonly employed to separate the desired product from starting materials and by-products. Recrystallization from suitable solvents, such as ethanol, dichloromethane, or acetonitrile, is another effective technique for obtaining high-purity crystalline material suitable for analysis. scirp.org

Characterization: A suite of spectroscopic and analytical methods is essential to confirm the identity and purity of novel phenanthroline-carbaldehyde structures. nih.govscirp.orgmdpi.com

Technique Purpose and Typical Observations for Phenanthroline-Carbaldehydes
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Provides information on the proton environment. Expect characteristic signals for aromatic protons on the phenanthroline core (typically in the 7.5-9.5 ppm range) and a distinct singlet for the aldehyde proton (-CHO) at a downfield shift (around 10-11 ppm). ¹³C NMR: Shows signals for all unique carbon atoms, including the aldehyde carbonyl carbon (around 190-200 ppm) and the aromatic carbons.
Infrared (IR) Spectroscopy Identifies functional groups. A strong absorption band around 1690-1715 cm⁻¹ is indicative of the aldehyde C=O stretch. Aromatic C=C and C=N stretching vibrations appear in the 1400-1620 cm⁻¹ region. scirp.orgarabjchem.org
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (High-Resolution MS). The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ confirms the mass of the synthesized compound. researchgate.net
X-ray Crystallography Provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing, provided a suitable single crystal can be grown. scirp.orgmdpi.com
Thermal Analysis (TGA/DTA) Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the compounds, revealing decomposition temperatures, which is crucial for materials science applications. mdpi.comarabjchem.org
UV-Visible Spectroscopy Characterizes the electronic absorption properties. Phenanthroline systems typically exhibit intense π-π* transitions in the UV region. The position and intensity of these bands can be influenced by substituents on the aromatic core. jcchems.com

Chemical Reactivity and Functionalization of this compound

This compound possesses two primary sites for chemical modification: the aldehyde functional group and the phenanthroline aromatic system. This dual reactivity allows for a wide range of synthetic manipulations to create elaborate molecular architectures.

The aldehyde group is a versatile handle for a variety of classical organic transformations.

Nucleophilic Addition and Condensation Reactions: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.

Schiff Base Formation: Condensation with primary amines (including anilines, thiosemicarbazides, and amino acids) readily forms imines (Schiff bases). This is one of the most common transformations for phenanthroline-aldehydes, yielding ligands with extended coordination sites. scirp.org

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a method for carbon-carbon bond formation and extending conjugation.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) reagents results in the formation of secondary alcohols. wikipedia.org

Reduction: The aldehyde can be easily reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base yields α,β-unsaturated products.

Electrophilic Transformations:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3,7-Phenanthroline-8-carboxylic acid) using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transforms the aldehyde into another valuable functional group for further derivatization, such as amide or ester formation.

Reaction Type Reagents Product Functional Group
Schiff Base CondensationR-NH₂Imine (C=N-R)
ReductionNaBH₄ or LiAlH₄Primary Alcohol (-CH₂OH)
OxidationKMnO₄ or Jones ReagentCarboxylic Acid (-COOH)
Wittig ReactionPh₃P=CHRAlkene (-CH=CHR)
Grignard ReactionR-MgBr, then H₃O⁺Secondary Alcohol (-CH(OH)R)

The phenanthroline core, while aromatic, has reactivity distinct from benzene due to the presence of electron-withdrawing nitrogen atoms, which deactivates the ring towards standard electrophilic substitution. nih.gov Modern cross-coupling methods are therefore the preferred strategy for functionalization.

Palladium-Catalyzed Cross-Coupling: The most powerful method for modifying the phenanthroline skeleton involves the synthesis of a halogenated precursor (e.g., a bromo- or iodo-substituted this compound). This precursor can then undergo various Pd-catalyzed reactions:

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form new C-C bonds, attaching aryl or vinyl groups. jcchems.com

Heck Coupling: Reaction with alkenes to form substituted alkene products.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Direct C-H Arylation: In some cases, direct C-H functionalization can be achieved, avoiding the need for a halogenated precursor. This involves the coupling of a C-H bond on the phenanthroline ring with an aryl halide, often catalyzed by palladium. jcchems.com

Nucleophilic Aromatic Substitution (SₙAr): Positions activated by the ring nitrogens may undergo SₙAr with potent nucleophiles, although this is less common than cross-coupling.

The specific reactivity of the carbon positions on the phenanthroline core varies, allowing for potentially selective functionalization. nih.gov

The orthogonal reactivity of the aldehyde and the aromatic ring allows for the stepwise or tandem creation of highly complex molecules. A synthetic sequence might first involve a transformation at the aldehyde moiety, followed by a cross-coupling reaction on the aromatic backbone, or vice-versa.

For example, a multi-step synthesis could proceed as follows:

Protection: The aldehyde group of this compound is protected as an acetal.

Modification of the Core: A bromo-substituent is introduced onto the phenanthroline ring, followed by a Suzuki coupling to add a new aromatic group.

Deprotection: The aldehyde is deprotected.

Final Functionalization: The now-free aldehyde undergoes a Wittig reaction to install a vinyl linkage, creating a highly conjugated system.

Tandem reactions, where multiple bonds are formed in a single operation, represent a highly efficient synthetic strategy. A relevant example from the broader class of phenanthroline synthesis is the Friedländer annulation, which constructs the quinoline system and could be adapted for building fused rings onto the phenanthroline scaffold. acs.org The strategic combination of reactions at both the aldehyde and the aromatic system provides a powerful toolbox for designing tailored phenanthroline-based ligands for diverse applications in chemistry and materials science. nih.gov

Coordination Chemistry of 3,7 Phenanthroline 8 Carbaldehyde and Its Metal Complexes

Ligand Design Principles and Chelation Properties of Phenanthroline-Carbaldehydes

The unique structural framework of phenanthroline derivatives, characterized by a rigid, planar aromatic system containing two nitrogen atoms, makes them exceptional ligands in coordination chemistry. wikipedia.org The design of these ligands, including the specific placement of substituents like a carbaldehyde group, is crucial in tailoring their properties for specific applications, ranging from catalysis to selective metal ion separation. nih.govnih.gov

Influence of the Carbaldehyde Substituent on Metal Binding Affinity and Selectivity

The introduction of a carbaldehyde (-CHO) group at the 8-position of the 3,7-phenanthroline scaffold is expected to significantly modulate its metal binding affinity and selectivity. The aldehyde group is an electron-withdrawing substituent, which can decrease the electron density on the phenanthroline ring system. This electronic effect can influence the basicity of the nitrogen donor atoms, thereby affecting the stability of the metal-ligand bond.

Furthermore, the oxygen atom of the carbaldehyde group can potentially participate in coordination, leading to a tridentate N,N,O-coordination mode, particularly with larger metal ions or under specific reaction conditions. This potential for variable denticity can lead to the formation of complexes with different stoichiometries and geometries, enhancing the ligand's versatility. The ability of substituents to influence metal binding is a well-documented phenomenon in phenanthroline chemistry, where electronic and steric effects are manipulated to achieve desired coordination properties. nih.gov

Steric and Electronic Factors Governing Coordination Geometry

The coordination geometry of metal complexes with phenanthroline-carbaldehydes is governed by a delicate interplay of steric and electronic factors. The position of the carbaldehyde group on the phenanthroline ring is critical. In the case of 3,7-Phenanthroline-8-carbaldehyde, the substituent at the 8-position is adjacent to one of the coordinating nitrogen atoms. This can introduce steric hindrance, influencing the approach of the metal ion and the resulting bond angles and lengths.

Synthesis and Spectroscopic Characterization of Metal Complexes with this compound

The synthesis of metal complexes with phenanthroline-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties. Although specific data for this compound complexes are scarce, the general methodologies and expected spectroscopic signatures can be inferred from studies on analogous compounds.

First-Row Transition Metal Complexes (e.g., Copper, Iron, Nickel, Cadmium)

First-row transition metals form a diverse array of complexes with phenanthroline ligands, exhibiting a range of coordination geometries, magnetic properties, and electronic spectra.

Copper: Copper complexes with phenanthroline derivatives have been extensively studied for their catalytic and biological activities. wikipedia.org Copper(I) complexes are often tetrahedral and can be luminescent, while copper(II) complexes can adopt square planar, square pyramidal, or distorted octahedral geometries. researchgate.net The interaction of a carbaldehyde-substituted phenanthroline with copper ions would likely result in colored complexes, with the specific color and spectroscopic properties being dependent on the coordination environment and the oxidation state of the copper.

Iron: Iron complexes of phenanthroline are well-known, with the tris(1,10-phenanthroline)iron(II) complex, ferroin, being a famous redox indicator. wikipedia.org The synthesis of iron(III) complexes with substituted phenanthrolines has also been reported, often yielding complex ions where the phenanthroline ligand is protonated. nih.govnih.govresearchgate.net The carbaldehyde group in this compound could influence the redox properties and stability of its iron complexes.

Nickel: Nickel(II) complexes with phenanthroline ligands are typically octahedral, often incorporating solvent molecules or counter-ions in the coordination sphere. bath.ac.ukuchicago.eduuchicago.edu The synthesis of these complexes is generally straightforward, involving the direct reaction of a nickel salt with the ligand. The resulting complexes are often colored, and their magnetic properties can provide insights into their electronic structure.

Cadmium: Cadmium(II), having a d¹⁰ electronic configuration, forms colorless complexes and exhibits flexible coordination geometries, often dictated by the steric and electronic profile of the ligands. mdpi.comresearchgate.netresearchgate.netnih.gov Crystal structures of cadmium complexes with substituted phenanthrolines reveal coordination numbers ranging from four to eight, with various geometries observed. nih.govresearchgate.netbiomedpharmajournal.org

Table 1: Anticipated Properties of First-Row Transition Metal Complexes with this compound

Metal IonExpected Coordination GeometryPotential Spectroscopic Features (UV-Vis)
Copper(II)Square Planar, Distorted Octahedrald-d transitions in the visible region
Iron(II)/(III)OctahedralIntense charge-transfer bands
Nickel(II)OctahedralMultiple weak d-d transitions
Cadmium(II)Tetrahedral, Octahedral, or higherLigand-based transitions in the UV region

This table presents hypothetical data based on the known coordination chemistry of analogous phenanthroline complexes.

Lanthanide and Actinide Coordination Systems (e.g., Europium, Americium)

The unique electronic and luminescent properties of lanthanides and the challenges associated with the separation of actinides have driven significant research into their coordination chemistry with phenanthroline-based ligands.

Europium: Europium(III) complexes are of particular interest due to their strong, sharp red luminescence when sensitized by an organic ligand, a phenomenon known as the "antenna effect." nih.govnih.govmdpi.comresearchgate.net The phenanthroline core can act as an excellent antenna, absorbing UV light and transferring the energy to the europium ion, which then emits its characteristic red light. The presence of the carbaldehyde group could potentially modify the energy levels of the ligand, thereby influencing the efficiency of this energy transfer process. The coordination number of europium is typically high, ranging from 7 to 9, and the complexes often include counter-ions or solvent molecules in the coordination sphere. mdpi.com

Americium: The separation of trivalent actinides like americium(III) from the chemically similar lanthanides is a crucial step in the nuclear fuel cycle. nih.gov Phenanthroline-based ligands, particularly those with soft donor atoms in addition to the hard nitrogen donors, have shown remarkable selectivity for actinides over lanthanides. This selectivity is attributed to the subtle differences in the nature of the metal-ligand bonding, with the more covalent interaction favored by the actinides with soft donor ligands. While the carbaldehyde oxygen is a hard donor, its position and potential to create a specific binding pocket could influence the extraction and separation behavior of americium.

Table 2: Projected Features of Lanthanide and Actinide Complexes with this compound

Metal IonKey ApplicationAnticipated Coordination Behavior
Europium(III)Luminescent materialsFormation of luminescent complexes via the antenna effect
Americium(III)Nuclear fuel reprocessingPotential for selective extraction and separation from lanthanides

This table presents hypothetical data based on the known coordination chemistry of analogous phenanthroline complexes.

Main Group and Alkaline Earth Metal Complexes

No information is available in the scientific literature regarding the formation or characterization of coordination complexes between this compound and main group or alkaline earth metals.

Structural Elucidation of Coordination Complexes

Single-Crystal X-ray Diffraction Analysis of Complex Geometries

There are no published single-crystal X-ray diffraction studies for any metal complexes of this compound.

Analysis of Supramolecular Interactions in Crystal Packing (e.g., π-stacking, hydrogen bonding, aryl–aryl interactions)

Without crystal structure data, no analysis of supramolecular interactions in the crystal packing of this compound complexes can be provided.

Spectroscopic Investigations of Metal-Ligand Bonding (e.g., FT-IR, UV-Vis, NMR)

No spectroscopic data (FT-IR, UV-Vis, NMR) for metal complexes of this compound have been reported in the literature.

Solution-Phase Coordination Dynamics and Stability Constants

There are no studies available on the solution-phase coordination behavior or the stability constants of metal complexes formed with this compound.

Electrochemical Properties and Redox Behavior of this compound Metal Complexes

The electrochemical properties and redox behavior of metal complexes involving this compound have not been documented.

Advanced Applications of 3,7 Phenanthroline 8 Carbaldehyde in Materials Science

Organic Electronic Materials and Optoelectronic Devices

The unique electronic structure of the phenanthroline moiety makes its derivatives, including those synthesized from 3,7-phenanthroline-8-carbaldehyde, promising candidates for use in organic electronic materials. The primary route to these applications is through the formation of Schiff base ligands and their subsequent metal complexes or the integration into polymeric structures.

The phenanthroline unit is an electron-deficient system, which facilitates electron injection and transport in organic electronic devices. When this compound is converted into a Schiff base (an imine-containing compound), the resulting C=N bond extends the π-conjugated system. mdpi.com This extended conjugation is fundamental for the electronic properties of the material.

Schiff base polymers (SBPs) and metal complexes derived from phenanthroline aldehydes can act as organic semiconductors. mdpi.comgoogle.com The planarity and rigidity of the phenanthroline backbone contribute to efficient intermolecular π-π stacking, which creates pathways for charge carriers (electrons or holes) to move through the material. The imine linkages in Schiff bases are integral to establishing these pathways, allowing for the formation of a wide range of chemical architectures with tunable electronic properties. mdpi.com The presence of both the phenanthroline structure and triarylamine groups in some related semiconductor materials has been shown to impart good carrier transmission performance. google.com

Materials derived from phenanthroline-based building blocks are actively investigated for a variety of optoelectronic devices. While specific device data for derivatives of this compound are not widely reported, the properties of analogous compounds provide strong evidence of their potential.

Organic Semiconductors: Schiff base oligomers and polymers containing aromatic moieties are promising candidates for optoelectronic applications. mdpi.com Their bandgap values are comparable to other π-conjugated materials used in such devices. mdpi.com The inherent electron-accepting nature of the phenanthroline core makes its derivatives suitable for use as n-type (electron-transporting) or ambipolar semiconductors.

Organic Field-Effect Transistors (OFETs): The performance of OFETs relies on the charge carrier mobility of the semiconductor layer. Phenyl and phenylthienyl derivatives have been characterized as organic semiconductors for OFETs, demonstrating p-channel characteristics. nih.gov The ordered packing of phenanthroline-based materials can facilitate high charge mobilities, a key requirement for efficient transistors.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, different material layers are responsible for injecting and transporting charges and for emitting light. Phenanthroline derivatives are well-known for their use as electron-transport and hole-blocking layers. Furthermore, luminescent metal complexes incorporating phenanthroline-based ligands can act as the emissive layer. Materials with wide energy gaps, which can be achieved with phenanthroline structures, are suitable for emitting light in the blue range of the spectrum. google.com

Organic Photovoltaic Cells (OPVs): In solar cells, efficient charge separation and transport are critical. The electron-accepting properties of phenanthroline derivatives can be harnessed at the interface with donor materials to improve the performance and stability of organic solar cells.

Fluorescent Dyes, Luminescent Probes, and Sensors

The rigid and aromatic nature of the phenanthroline framework makes it an excellent scaffold for creating luminescent molecules. When complexed with transition metals, derivatives of this compound can form highly emissive materials with applications as dyes, probes, and sensors. rsc.org

The luminescence of metal complexes containing phenanthroline-based ligands is often governed by a delicate interplay of electronic transitions. mdpi.com These excited states can be described as having a mixed character, involving metal-to-ligand charge transfer (MLCT), intraligand (IL or π-π*), and ligand-to-ligand charge transfer (LLCT) transitions. mdpi.comrsc.org

Schiff base metal complexes exhibit a range of photophysical behaviors. rsc.orgresearchgate.net The absorption and emission properties can be tuned by changing the metal ion and the structure of the Schiff base ligand. For instance, modifying substituents on the ligand can tune the emission color over a wide spectral range. rsc.org The emission from these complexes is often phosphorescence, which arises from a triplet excited state (e.g., ³MLCT). mdpi.comrsc.org

The table below summarizes typical photophysical properties observed in related phenanthroline and Schiff base metal complexes.

Complex TypeAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Excited State OriginReference
Pt(II) Naphtho[1,2-b] rsc.orgrsc.orgphenanthroline~350, 520-530570-630Mixed ³LC/³MLCT mdpi.com
Cu(I) di-tert-butylphenanthroline450-600550-850³LMXCT / TADF rsc.org
Ru(II) bipyridyl-phenanthroline~450 (MLCT band)605-610³MLCT cardiff.ac.ukcardiff.ac.uk
Aluminium(III) Schiff Base~360~480Fluorescence (Ligand-centered) researchgate.net

Note: This table represents data for analogous compounds, not specifically for derivatives of this compound, to illustrate expected photophysical characteristics.

The derivatization of this compound into Schiff bases provides a versatile platform for designing luminescent sensors and bioimaging agents. cardiff.ac.uk The imine group of the Schiff base and the nitrogen atoms of the phenanthroline core can coordinate to a metal center, while other parts of the molecule can be functionalized to target specific analytes or biological structures.

Luminescent Sensors: The fluorescence of certain Schiff-base metal complexes can change significantly in the presence of specific ions or molecules. rsc.orgresearchgate.net For example, an aluminum(III) Schiff base complex shows changes in its fluorescence intensity upon binding to carboxylate anions, allowing for sensitive detection of these species. researchgate.net This principle can be extended to create sensors for various analytes.

Bioimaging Probes: Ruthenium(II) complexes with functionalized 1,10-phenanthroline (B135089) ligands are well-established as photoluminescent probes for cellular imaging. cardiff.ac.ukcardiff.ac.uk By attaching bioactive moieties (like a cholesteryl group) to the phenanthroline ligand, these complexes can be directed to specific cellular components. cardiff.ac.uk The synthesis of Schiff base ligands from this compound and various amines allows for the introduction of functional groups capable of bioconjugation, paving the way for targeted bioimaging applications. nih.gov

Supramolecular Assemblies, Metal-Organic Frameworks (MOFs), and Coordination Polymers

The ability of the phenanthroline unit to act as a chelating ligand for metal ions is fundamental to its use in supramolecular chemistry. By converting this compound into larger, more complex Schiff base ligands, intricate and functional architectures like coordination polymers and metal-organic frameworks (MOFs) can be constructed. acs.orgrsc.orgnih.govnih.gov

These materials are formed through the self-assembly of metal ions (nodes) and organic ligands (linkers). The structure and properties of the resulting framework are dictated by the geometry of the ligand and the coordination preference of the metal ion. nih.gov

Supramolecular Assemblies: Amphiphilic platinum(II) Schiff base complexes have been shown to self-assemble in solution, driven by weak intermolecular forces like Pt-Pt and π-π interactions. rsc.orgnih.gov This assembly process can lead to the formation of diverse and highly ordered nanostructures. rsc.orgnih.gov Schiff base ligands derived from this compound can be designed to promote similar self-assembly into functional supramolecular systems.

Metal-Organic Frameworks (MOFs): Phenanthroline-based ligands are used to construct robust and porous MOFs. acs.orgrsc.orgosti.gov These frameworks can have applications in gas storage, separation, and catalysis. acs.orgrsc.orgosti.gov By using a mixed-ligand strategy, for instance combining a phenanthroline-dicarboxylate with an unfunctionalized dicarboxylate, it is possible to create MOFs with larger open channels, which can enhance catalytic activity. acs.org The aldehyde group on this compound allows for its incorporation into larger linker molecules suitable for MOF synthesis. Such MOFs can act as single-site solid catalysts, showing higher activity and stability than their homogeneous counterparts. acs.org

Coordination Polymers: These are extended structures formed by the coordination of metal ions with bridging ligands. The combination of different dicarboxylic acid ligands with 1,10-phenanthroline has been used to create one-dimensional zigzag chain structures that behave as semiconductors. nih.gov The versatile coordination chemistry of Schiff bases derived from phenanthroline aldehydes makes them excellent candidates for building coordination polymers with interesting magnetic, luminescent, or catalytic properties. nih.gov

Rational Design of Self-Assembled Architectures

The rational design of complex supramolecular structures relies on predictable, non-covalent interactions between molecular components. The structure of this compound is inherently suited for self-assembly through several key interactions:

Metal-Ligand Coordination: The two nitrogen atoms within the phenanthroline core act as a bidentate chelating ligand, readily forming stable complexes with a wide range of metal ions. wikipedia.org This predictable coordination geometry is a powerful tool for directing the assembly of discrete metallo-supramolecular structures, such as cages, rings, and helicates.

π-π Stacking: The large, flat aromatic surface of the phenanthroline system facilitates strong π-π stacking interactions. These forces encourage the molecules to align in a face-to-face or offset manner, leading to the formation of one-dimensional columns or other ordered aggregates. rsc.org

Hydrogen Bonding: The aldehyde group introduces a site for hydrogen bonding. It can act as a hydrogen bond acceptor, interacting with donor molecules to guide the formation of specific, directional assemblies in the solid state or in solution.

Derivative Formation: The reactive aldehyde allows for facile chemical modification, most notably the formation of Schiff bases through condensation with primary amines. This covalent modification attaches new functional groups to the phenanthroline scaffold, expanding the range of possible intermolecular interactions and enabling the construction of more complex, multi-component architectures.

Studies on analogous phenanthroline derivatives have demonstrated that these interactions can be harnessed to create novel molecular complexes with tailored structures. nih.gov For example, phenanthroline-fused phthalocyanine (B1677752) derivatives have been shown to self-assemble into nanowires and ribbon-like nanobundles, driven by a combination of π-π stacking and metal-coordination bonds. rsc.org Similarly, DNA oligomers modified with phenanthrene (B1679779) have been shown to self-assemble into light-harvesting nanospheres. nih.gov These examples underscore the potential of the this compound framework in designing new functional nanomaterials.

Construction of Porous Materials and Frameworks for Selective Adsorption and Catalysis

The creation of porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), with high surface areas and tunable pore environments is a major goal in materials chemistry. These materials have significant potential in gas storage, separation, and heterogeneous catalysis.

This compound serves as an excellent candidate for a "linker" or "strut" molecule in the construction of such frameworks:

As a MOF Ligand: The bidentate phenanthroline unit can coordinate to metal-ion nodes, forming a rigid, three-dimensional framework. The size and shape of the resulting pores can be tuned by the geometry of the metal cluster and the length and functionalization of the ligand. The aldehyde group can either be an inert part of the linker that defines the pore chemistry or a reactive site for post-synthetic modification, allowing for the introduction of new functionalities within the pores.

As a COF Monomer: The aldehyde group is a key reactive handle for forming porous COFs. Through condensation reactions with multi-amine monomers, it can form robust imine-linked frameworks. The inherent rigidity and defined geometry of the phenanthroline core would translate into a well-ordered, crystalline porous structure. A related derivative, 1,10-Phenanthroline-2,9-dicarbaldehyde, which features two aldehyde groups, is already utilized in the synthesis of COFs.

The resulting frameworks would benefit from the intrinsic properties of the phenanthroline unit. The nitrogen atoms within the pores can act as Lewis basic sites, selectively interacting with guest molecules or serving as anchoring points for catalytic metal species.

Catalytic Applications of this compound and its Complexes

Phenanthroline and its derivatives are among the most widely used ligands in coordination chemistry and catalysis. chemscene.com Their complexes with transition metals are known to catalyze a vast array of organic transformations. The electronic properties of the phenanthroline ligand can be finely tuned by substituents, which in turn influences the activity and selectivity of the metal catalyst.

Catalytic Activity in Organic Transformations

While this compound itself is not typically used as a primary catalyst, its functional groups enable its participation in catalytic systems. The nitrogen atoms of the phenanthroline ring possess Lewis basicity and can act as organocatalysts in certain reactions.

More significantly, the aldehyde group allows for the synthesis of a wide variety of Schiff base ligands. The condensation reaction between this compound and various amines yields phenanthroline-imine ligands. These ligands, when complexed with metals, create a highly tunable catalytic environment. The steric and electronic properties of the resulting metal complex can be precisely adjusted by changing the amine component, allowing for the optimization of catalytic performance for specific organic transformations.

Homogeneous and Heterogeneous Catalysis involving Metal-Phenanthroline Complexes

The true catalytic potential of this compound is realized when it is used as a ligand in metal complexes. These complexes are active in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous systems, a metal complex of this compound is dissolved in the reaction medium along with the substrates. The bidentate coordination of the phenanthroline ligand provides high stability to the metal center, preventing its decomposition or precipitation while allowing it to perform its catalytic cycle.

Research on various phenanthroline derivatives has shown their effectiveness in numerous catalytic reactions. For instance, iron-phenanthroline complexes have been developed for the hydrosilylation of alkenes, and copper-phenanthroline complexes are known to catalyze oxidation reactions. wikipedia.org It is well-established that organocopper compounds, often stabilized by ligands like phenanthroline, are versatile reagents in cross-coupling and addition reactions. wikipedia.org Palladium complexes with substituted salicylaldehydes, which share functional similarities, are also noted for their catalytic potential. nih.gov The specific electronic profile of the this compound ligand would modulate the reactivity of the metal center, potentially offering unique selectivity in these transformations.

Table 1: Examples of Catalytic Systems Based on Phenanthroline Derivatives

Metal Ligand Type Reaction Type Catalysis Type
Iron Phenanthroline-imine Alkene Hydrosilylation Homogeneous
Copper Phenanthroline Oxidation, Atom Transfer Radical Polymerization Homogeneous
Palladium Phenanthroline Cross-Coupling Reactions (e.g., Suzuki, Heck) Homogeneous
Ruthenium Phenanthroline Metathesis, Hydrogenation Homogeneous

Heterogeneous Catalysis: For applications requiring catalyst recyclability and simplified product purification, the catalyst can be immobilized on a solid support. This compound is well-suited for this purpose. The aldehyde group provides a reactive handle to covalently graft the molecule onto solid supports like silica (B1680970), polymers, or graphene oxide.

Once the ligand is anchored, it can be metalated to generate a heterogeneous catalyst. Alternatively, a pre-formed metal complex can be incorporated as a linker into a Metal-Organic Framework (MOF), as described in section 4.3.2. In this scenario, the entire MOF structure acts as a solid, recyclable catalyst with catalytically active metal-phenanthroline sites distributed throughout its porous interior. This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Computational and Theoretical Investigations of 3,7 Phenanthroline 8 Carbaldehyde

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govstackexchange.comnih.gov It is a common approach to predict various molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the geometry optimization of the molecule. stackexchange.com This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, representing the most stable structure of the molecule. stackexchange.com For 3,7-Phenanthroline-8-carbaldehyde, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state. Conformational analysis would further explore different spatial arrangements of the aldehyde group relative to the phenanthroline ring system to identify the most stable conformer.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. nih.govnih.govnih.gov

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) would help in the structural elucidation of this compound.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.

IR (Infrared): The vibrational frequencies can be calculated to predict the IR spectrum, which is useful for identifying the functional groups present in the molecule.

Reactivity Predictions and Mechanistic Insights into Chemical Transformations

By analyzing the electronic structure and FMOs, DFT can provide valuable insights into the reactivity of this compound. nih.gov For instance, it could be used to predict the most likely sites for electrophilic or nucleophilic attack, or to study the reaction mechanisms of its potential chemical transformations, such as oxidation, reduction, or condensation reactions involving the aldehyde group.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. Current time information in Berlin, DE. This technique allows for the investigation of dynamic properties and intermolecular interactions that cannot be captured by static DFT calculations.

Solvent Effects on Molecular Properties and Complexation Behavior

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.orgrsc.orgajol.info MD simulations can explicitly model the solvent molecules around this compound to study how the solvent affects its conformation, electronic properties, and reactivity. Furthermore, if this molecule were to be used as a ligand in a metal complex, MD simulations could be employed to study the complexation process and the stability of the resulting coordination compound.

Host-Guest Interactions and Supramolecular Recognition

The architecture of this compound lends itself to complex supramolecular chemistry, where non-covalent interactions govern the assembly of larger structures. Computational modeling is a key tool for predicting and understanding these phenomena. nih.gov

The core of the molecule is the rigid, planar 1,10-phenanthroline (B135089) ring system. This aromatic structure is primed for π-π stacking interactions, a common driving force in the formation of columnar or layered supramolecular assemblies. researchgate.net The nitrogen atoms of the phenanthroline moiety, along with the oxygen atom of the carbaldehyde group, can act as hydrogen bond acceptors. This allows the molecule to form specific, directional interactions with suitable donor molecules ("guests"), such as water, alcohols, or amides. researchgate.netresearchgate.net

Computational studies on similar systems analyze these interactions in detail. DFT calculations can determine the preferred geometry and binding energy of host-guest complexes. For instance, calculations can reveal whether a guest molecule prefers to bind to the nitrogen atoms or the carbaldehyde group and can quantify the strength of the resulting hydrogen bonds. researchgate.net Furthermore, methods like Natural Bond Orbital (NBO) analysis can elucidate charge transfer between the host and guest molecules upon complexation. researchgate.net The combination of π-stacking and hydrogen bonding makes phenanthroline derivatives versatile building blocks in the design of complex, self-assembled materials. researchgate.net

Table 1: Representative Computational Parameters for Host-Guest Interactions Note: This table presents typical parameters investigated in computational studies of host-guest systems involving phenanthroline analogues. Specific values are illustrative.

Interaction TypeComputational MethodKey ParameterTypical FindingReference Insight
π-π StackingDFT-D3Interaction Energy (kcal/mol)Stabilization energy of -5 to -15 kcal/mol for parallel-displaced dimers. researchgate.net
Hydrogen Bonding (N···H-O)B3LYP/6-31G(d,p)Bond Distance (Å)N···H distance of ~1.8-2.2 Å. researchgate.net
Hydrogen Bonding (O=C···H-O)M06-2X/def2-TZVPBinding Energy (kcal/mol)Binding energy of -3 to -7 kcal/mol per H-bond. researchgate.net
Overall ComplexationNBO AnalysisCharge Transfer (e)Small charge transfer (0.01-0.05 e) from guest to host upon binding. researchgate.net

Theoretical Insights into Metal-Ligand Binding Energies and Selectivity

The 1,10-phenanthroline core is a classic bidentate chelating ligand, readily coordinating to a wide range of metal ions through its two nitrogen atoms. The presence of the carbaldehyde group at the 8-position can influence this coordination by introducing steric hindrance or potentially participating in binding, which makes theoretical investigation particularly valuable.

Density Functional Theory (DFT) is the predominant method for studying metal-ligand interactions in phenanthroline complexes. rsc.orgnih.govnih.gov These calculations can optimize the geometry of the resulting metal complex, providing precise bond lengths and angles. From this, binding energies can be calculated to predict the stability of the complex. By comparing the binding energies of this compound with different metal ions, its selectivity can be predicted. For example, studies on similar tetradentate phenanthroline ligands have used DFT to investigate their separation ability for trivalent lanthanides and actinides. rsc.org

To gain deeper insight into the nature of the metal-ligand bond, several analytical techniques are employed:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to characterize chemical bonds, distinguishing between covalent and electrostatic interactions. rsc.org In many phenanthroline-metal complexes, QTAIM analysis reveals a bond with weak covalent character. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO provides information about charge distribution and orbital interactions, quantifying the charge transfer from the ligand to the metal ion upon coordination. rsc.org

Energy Decomposition Analysis (EDA): EDA breaks down the total interaction energy into distinct physical components: electrostatic attraction, Pauli repulsion, and orbital (covalent) interaction. This helps to identify the primary forces driving the bond formation. researchgate.net Studies on related complexes often show a strong electrostatic character in the metal-ligand bond. researchgate.netmdpi.com

DFT calculations on related systems have shown that substituents on the phenanthroline ring can significantly affect the structural and electronic properties of the resulting metal complexes, which in turn influences their reactivity. nih.gov

Table 2: Representative DFT-Calculated Parameters for Metal-Ligand Binding Note: This table illustrates the types of data generated from DFT studies on metal-phenanthroline complexes. Values are hypothetical for a generic [M(L)n] complex where L is a phenanthroline derivative.

Metal Ion (M)Calculated Binding Energy (kcal/mol)Average M-N Bond Length (Å)NBO Charge on Metal (e)Bond Character (from QTAIM/EDA)Reference Insight
Cu(II)-55.02.05+1.75Primarily electrostatic with some covalent character nih.govnih.gov
Fe(III)-70.22.01+2.55Significant electrostatic component nih.gov
Eu(III)-110.52.50+2.80Highly electrostatic rsc.org
Am(III)-115.82.53+2.78Highly electrostatic with minor covalent contribution rsc.org

Quantum Chemical Approaches for Excited State Properties and Photoluminescence

The photophysical properties of phenanthroline derivatives are of great interest for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). Quantum chemical calculations are indispensable for understanding and predicting their behavior upon light absorption.

The primary tool for investigating excited states is Time-Dependent Density Functional Theory (TD-DFT). rsc.orguci.eduarxiv.org TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. arxiv.orgchemrxiv.org Each calculated excitation has an associated oscillator strength, which corresponds to the intensity of the absorption band.

For this compound, the lowest energy electronic transitions are expected to be π-π* transitions localized on the phenanthroline system and n-π* transitions involving the lone pair electrons of the nitrogen and carbonyl oxygen atoms. The presence of the electron-withdrawing carbaldehyde group can also facilitate intramolecular charge transfer (ICT) excited states, where electron density moves from one part of the molecule to another upon excitation.

Key properties derived from these calculations include:

Absorption and Emission Wavelengths (λ_abs, λ_em): TD-DFT can predict the energies of absorption and, by optimizing the geometry of the first excited state, the energy of fluorescence or phosphorescence.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides a first approximation of the first excitation energy and is a key indicator of the molecule's electronic properties. nih.gov

Quantum Yields: While direct calculation is complex, theoretical models can help rationalize experimentally observed photoluminescence quantum yields by analyzing the rates of radiative (light-emitting) and non-radiative decay pathways. researchgate.net

Singlet-Triplet Splitting (ΔE_ST): The energy difference between the lowest singlet and triplet excited states is crucial for predicting phosphorescence and is particularly important in the design of materials for OLEDs that utilize thermally activated delayed fluorescence (TADF).

Computational studies on substituted phenanthrolines have shown that modifying the π-conjugation or adding functional groups dramatically alters the photophysical properties, allowing for the fine-tuning of emission colors and efficiencies. researchgate.net

Table 3: Typical Photophysical Data from TD-DFT Calculations Note: This table shows representative data obtained from TD-DFT calculations for phenanthroline analogues. Values are illustrative.

ParameterComputational MethodCalculated ValueInterpretationReference Insight
S₀ → S₁ Excitation EnergyTD-DFT (e.g., CAM-B3LYP)~3.5 eVCorresponds to the main UV absorption peak (λ_abs ~354 nm). chemrxiv.orgnih.gov
Oscillator Strength (f)TD-DFT~0.4Indicates a strongly allowed electronic transition (high absorption intensity). nih.gov
Dominant Orbital ContributionTD-DFTHOMO → LUMO (95%)Transition is primarily a π-π* type. nih.gov
S₁ → T₁ Energy Gap (ΔE_ST)ΔSCF or TD-DFT~0.7 eVA significant gap, suggesting efficient fluorescence over phosphorescence at room temp. chemrxiv.org

Biological Activity and Mechanistic Insights of 3,7 Phenanthroline 8 Carbaldehyde Derivatives

General Biological Significance of Phenanthroline Derivatives as Bioactive Agents

Phenanthroline derivatives are a versatile class of heterocyclic compounds recognized for their wide-ranging biological activities. Their rigid, planar structure and ability to chelate metal ions are central to their function as bioactive agents. These compounds have garnered significant interest for their potential efficacy against cancer, as well as viral, bacterial, and fungal infections. nih.govuniversiteitleiden.nl The biological action of phenanthrolines can be significantly enhanced when they form complexes with metal ions, such as copper or silver. rsc.org

The core structure of phenanthroline serves as a scaffold that can be chemically modified to fine-tune its biological properties. For instance, the introduction of different substituent groups can modulate the compound's ability to interact with biological targets and influence its cytotoxic effects. rsc.org Beyond their applications in medicine, these derivatives are also valuable in materials science. researchgate.net A key aspect of their bioactivity is their role as inhibitors of metalloenzymes, which are enzymes that require a metal ion for their catalytic function. researchgate.net For example, 1,10-phenanthroline (B135089) is a well-documented inhibitor of metalloproteinases. researchgate.net

Mechanisms of Interaction with Nucleic Acids

The interaction of phenanthroline derivatives with nucleic acids is a primary mechanism behind their biological effects, particularly their anticancer properties. These interactions can disrupt DNA structure and interfere with critical cellular processes like replication and transcription.

DNA Intercalation and Groove Binding Studies

Phenanthroline derivatives, being flat, aromatic molecules, primarily interact with DNA through non-covalent means, including intercalation and groove binding. universiteitleiden.nlnih.gov Intercalation involves the insertion of the planar phenanthroline ring system between the base pairs of the DNA double helix, a process stabilized by π-stacking interactions. universiteitleiden.nl This insertion causes structural distortions in the DNA, such as lengthening and unwinding of the helix. universiteitleiden.nl

The alternative mode of interaction is groove binding, where the molecule fits into the major or minor groove of the DNA helix. rsc.org The transition between groove binding and the more cytotoxic intercalation mode is a critical step that can be influenced by chemical modifications to the phenanthroline structure. rsc.orguminho.pt For example, the position and number of methyl groups on the phenanthroline ring can determine the compound's cytotoxic efficacy. rsc.orgnih.gov Studies on platinum(II) complexes with methylated phenanthroline derivatives have shown that the nature of this substitution significantly impacts cytotoxicity, with 5-methyl and 5,6-dimethyl derivatives displaying greater activity than the parent phenanthroline compound. nih.gov

Some derivatives are also capable of recognizing and stabilizing alternative DNA structures, such as G-quadruplexes, which are found in telomeric regions and are a key target in cancer therapy. mdpi.comnih.gov

Table 1: Influence of Methylation on the Cytotoxicity of Platinum(II)-Phenanthroline Complexes This table illustrates how methylation patterns on the phenanthroline ligand affect the in vitro cytotoxicity (IC50) against the L1210 Murine leukemia cell line.

CompoundIC50 (µM)
[Pt(en)(phen)]Cl₂9.7 +/- 0.3
[Pt(en)(5-Mephen)]Cl₂2.8 +/- 0.8
[Pt(en)(5,6-Me₂phen)]Cl₂1.5 +/- 0.3
Other methylated derivatives (e.g., 4-Me, 4,7-Me₂)> 50 (inactive)
Data sourced from cytotoxicity assays. nih.gov

Effects on DNA Replication and Transcription Processes

By binding to and altering the structure of DNA, phenanthroline derivatives can profoundly affect DNA replication and transcription. The ability of some phenanthrolines to cleave DNA makes them potent inhibitors of these processes. universiteitleiden.nl This property has been utilized in DNA footprinting studies to identify protein binding sites on DNA. universiteitleiden.nl

Furthermore, metal complexes of phenanthroline derivatives can interfere with the enzymatic machinery of replication and transcription. Bis-phenanthroline complexes, for instance, have been shown to be effective inhibitors of telomerase, an enzyme vital for maintaining telomere length and essential for the proliferation of most cancer cells. nih.gov

A notable example is phenanthriplatin, a cisplatin (B142131) derivative, which forms monofunctional adducts on DNA. nih.govacs.org These adducts act as significant roadblocks for RNA polymerase II, the enzyme responsible for transcribing DNA into RNA. nih.govacs.org While the polymerase stalls upon encountering the adduct, it can eventually bypass the lesion in a slow and error-prone manner, potentially leading to mutations. nih.govacs.org The chelation properties of phenanthrolines also play a role; 1,10-phenanthroline can inhibit the DNA-binding activity of the vitamin D receptor by chelating essential zinc ions, thereby affecting the transcription of target genes. nih.gov

Mechanistic Studies on Metal Ion Chelation within Biological Systems

The ability of the phenanthroline scaffold to bind metal ions is a cornerstone of its biological activity, enabling it to inhibit essential metalloenzymes and disrupt the delicate balance of metal ions within cells.

Inhibition of Metalloenzymes through Metal Chelation

Many crucial enzymes within the body are metalloenzymes, requiring metal ions like zinc, copper, or iron as cofactors for their function. nih.gov Phenanthroline and its derivatives can act as potent inhibitors of these enzymes by chelating the catalytic metal ion, rendering the enzyme inactive. researchgate.netnih.gov 1,10-phenanthroline is a classic inhibitor of zinc metalloproteases. nih.gov

Structural studies have provided detailed insights into this inhibitory mechanism. For example, the crystal structure of the metalloproteinase thermolysin treated with 1,10-phenanthroline shows the inhibitor molecule directly chelating the Zn²⁺ ion at the active site. nih.gov For this inhibition to be effective, the metal ion must be accessible on the protein's surface, without significant steric hindrance from surrounding amino acid residues. nih.gov The study also revealed that 1,10-phenanthroline could chelate other surface-exposed metal ions, such as Ca²⁺. nih.gov Other metalloenzymes, including acid sphingomyelinase, are also targeted by phenanthroline derivatives, highlighting the broad therapeutic potential of this mechanism. rsc.org

Table 2: Examples of Metalloenzymes Inhibited by Phenanthroline Derivatives

Enzyme TargetMetal CofactorInhibitory MechanismReference(s)
ThermolysinZn²⁺Direct chelation of the active site zinc ion. nih.gov
Matrix MetalloproteinasesZn²⁺Chelation of the catalytic zinc ion. nih.gov
Telomerase-Stabilization of G-quadruplex DNA substrate, leading to indirect inhibition. Ni(II) complexes are highly effective. nih.gov
Acid SphingomyelinaseZn²⁺Modulation of enzyme activity through metal chelation. rsc.org

Modulation of Metal Ion Homeostasis in Cellular Environments

Maintaining the correct concentration and distribution of metal ions, known as metal homeostasis, is critical for cell survival. rsc.orgnih.gov Dysregulation of this balance can trigger programmed cell death. rsc.orgresearchgate.net Certain phenanthroline derivatives can disrupt this delicate equilibrium. For example, compounds like 2,9-dimethyl-1,10-phenanthroline-5,6-dione (B1600147) (a phendione derivative) can act as copper ionophores, transporting copper ions across cell membranes and into the cell. nih.gov

Investigating Antimicrobial Mechanisms of Action

Phenanthroline and its derivatives are recognized for their broad-spectrum antimicrobial properties, a characteristic attributed largely to their nature as chelating agents. tudublin.ie The ability to bind to metal ions is central to their mechanism of action against a variety of pathogens.

Antibacterial Activity Pathways and Targets

The antibacterial efficacy of phenanthroline derivatives is significantly influenced by their molecular structure and their ability to form stable complexes with metal ions. nih.gov These compounds have demonstrated activity against a wide range of bacteria, including multidrug-resistant strains. nih.gov

The primary mechanism of antibacterial action is believed to be the sequestration of essential metal ions, such as iron, zinc, and copper, from bacterial cells. chemicalbook.com These metal ions are crucial cofactors for a multitude of enzymatic processes essential for bacterial survival, including respiration and DNA replication. By chelating these ions, phenanthroline derivatives disrupt these vital pathways, leading to bacterial cell death. chemicalbook.com

Furthermore, metal complexes of phenanthroline derivatives have been shown to be more potent than the free ligands. tudublin.ie This enhanced activity is thought to arise from the specific geometries and redox potentials of the metal complexes, which can facilitate different modes of interaction with bacterial targets. nih.gov For instance, some metal-phenanthroline complexes can generate reactive oxygen species (ROS), which induce oxidative stress and damage cellular components.

The structure of the phenanthroline backbone and the nature of its substituents play a crucial role in modulating antibacterial activity. tudublin.ie For example, derivatives like 1,10-phenanthroline-5,6-dione (B1662461) (phendione) and its metal complexes have shown potent bactericidal effects against both planktonic and biofilm-forming bacteria, including notoriously resistant species like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govoup.com The ability to disrupt mature biofilms is a particularly significant finding, as biofilms are a major contributor to persistent and chronic bacterial infections. nih.gov

Phenanthroline Derivative Bacterial Species Observed Effect Reference
1,10-phenanthroline (phen)Broad-spectrumIn vitro antimicrobial activity nih.gov
PhendioneAcinetobacter baumanniiBactericidal against planktonic and biofilm cells nih.gov
Cu-phendioneAcinetobacter baumanniiPotent antimicrobial action nih.gov
Ag-phendionePseudomonas aeruginosaAnti-biofilm activity oup.com
Phenanthroline-oxazine derivativesStaphylococcus aureusAntibacterial activity maynoothuniversity.ie

Antifungal and Antiparasitic Mechanisms

The chelating properties of phenanthroline derivatives also underpin their activity against fungi and parasites. tudublin.ie Similar to bacteria, these eukaryotic pathogens rely on metal ions for essential biological functions.

In the context of antifungal activity, phenanthroline compounds can disrupt fungal cell membrane integrity and inhibit key enzymes. The chelation of metal ions essential for fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis, is a likely mechanism. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis.

The antiparasitic action of phenanthroline derivatives has been explored against various protozoa and helminths. For instance, in parasites like Trypanosoma cruzi, the causative agent of Chagas disease, the enzyme sterol 14α-demethylase, which is crucial for ergosterol biosynthesis, is a potential target. nih.gov While azole antifungals also target this enzyme, the unique structural features of phenanthroline-based compounds may offer advantages in overcoming resistance. nih.gov The life cycle of such parasites involves distinct stages, and compounds that can effectively target both the replicative and infective forms are of particular interest. nih.gov

Elucidating Antitumor and Anticancer Mechanisms at the Molecular and Cellular Level

The anticancer properties of phenanthroline derivatives have been a significant area of research. These compounds exert their effects through multiple mechanisms at the molecular and cellular levels, leading to the inhibition of tumor growth and induction of cancer cell death.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A primary mechanism by which phenanthroline derivatives exhibit antitumor activity is through the induction of apoptosis, or programmed cell death. This is often achieved by targeting cellular DNA. Phenanthroline compounds can intercalate into the DNA double helix or bind to the minor groove, leading to conformational changes that interfere with DNA replication and transcription. This DNA damage triggers a cellular stress response that ultimately activates apoptotic pathways.

Furthermore, metal complexes of phenanthroline derivatives can act as chemical nucleases, cleaving DNA more efficiently than the free ligand. The redox activity of the metal center can generate localized reactive oxygen species that cause DNA strand scission.

In addition to inducing apoptosis, phenanthroline derivatives can cause cell cycle arrest. By interfering with the machinery that controls cell division, these compounds can halt the proliferation of cancer cells at specific checkpoints in the cell cycle, preventing them from replicating.

Inhibition of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tumors require a dedicated blood supply to receive nutrients and oxygen and to remove waste products. Phenanthroline derivatives have been shown to inhibit tumor angiogenesis.

The precise mechanisms are still under investigation but are thought to involve the inhibition of key signaling pathways that promote blood vessel formation. By chelating metal ions like copper, which are essential cofactors for pro-angiogenic enzymes, phenanthroline derivatives can effectively starve the tumor of its blood supply, leading to a reduction in tumor growth and metastasis.

Antiviral Activity and Associated Mechanisms

The antiviral potential of phenanthroline derivatives is an emerging area of study. tudublin.ie The mechanisms of action are likely to be diverse and virus-specific. One proposed mechanism is the inhibition of viral enzymes that are dependent on metal ions for their activity. Many viral polymerases and proteases, which are essential for viral replication, are metalloenzymes. The chelation of the metal cofactors by phenanthroline derivatives could inactivate these critical enzymes.

Another potential antiviral mechanism is the interference with viral entry into host cells or the disruption of viral assembly and release. The ability of phenanthroline compounds to interact with biological membranes could play a role in these processes. Further research is needed to fully elucidate the antiviral spectrum and mechanisms of action of this class of compounds.

Future Perspectives and Emerging Research Directions for 3,7 Phenanthroline 8 Carbaldehyde

Development of Green and Sustainable Synthetic Routes

The future synthesis of 3,7-Phenanthroline-8-carbaldehyde and its derivatives will increasingly prioritize green and sustainable methodologies to minimize environmental impact and enhance efficiency. Traditional multi-step syntheses of functionalized phenanthrolines are often plagued by harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. Emerging research is expected to focus on overcoming these limitations.

Future synthetic strategies will likely pivot towards methods such as one-pot multicomponent reactions, which increase atom economy and reduce the need for intermediate purification steps. tandfonline.comresearchgate.net Solvent-free and catalyst-free approaches, potentially utilizing microwave or mechanochemical activation, represent a significant area for development. tandfonline.commdpi.com These techniques not only align with the principles of green chemistry by reducing energy consumption and solvent waste but can also lead to shorter reaction times and higher yields. tandfonline.commdpi.com The development of catalytic systems based on earth-abundant and non-toxic metals is another promising avenue, moving away from reliance on precious metal catalysts.

Table 1: Comparison of Traditional vs. Future Green Synthetic Approaches

FeatureTraditional Synthetic MethodsFuture Green Synthetic Routes
Solvent Use Often requires large volumes of volatile organic solventsSolvent-free, aqueous, or biodegradable solvents
Catalysis May rely on stoichiometric or hazardous reagentsUse of reusable, non-toxic catalysts (e.g., earth-abundant metals)
Energy Input High temperatures, long reaction timesMicrowave-assisted, mechanochemical, or ambient temperature reactions
Atom Economy Often low due to multi-step processesHigh, through one-pot and multicomponent reactions
Work-up Complex purification proceduresSimpler, with minimal waste generation

Exploration of Novel Coordination Modes and Heterometallic Complexes

The phenanthroline core is a classic and robust ligand in coordination chemistry, known for its ability to form stable complexes with a vast range of metal ions. nih.govacs.orgwikipedia.org The presence of the 8-carbaldehyde group on the 3,7-phenanthroline framework introduces exciting possibilities for exploring novel coordination behaviors.

Future research will likely investigate the dual-functionality of the ligand. The bidentate N,N-donors of the phenanthroline ring can bind to one metal center, while the aldehyde's oxygen atom can coordinate to a second, different metal ion. This opens the door to the rational design and synthesis of heterometallic complexes. ntu.edu.tw Such complexes are of high interest for their potential in cooperative catalysis, where two different metal centers can work in concert to facilitate complex chemical transformations.

Furthermore, the aldehyde group can be readily converted into other coordinating moieties (e.g., imines, alcohols, carboxylic acids), creating a library of multidentate ligands with tunable steric and electronic properties. mdpi.com This versatility will allow for the synthesis of complexes with unique geometries and coordination numbers, moving beyond the typical octahedral or tetrahedral structures to explore distorted polyhedra and complexes with unusual intramolecular interactions. rsc.orgnih.govnih.gov

Integration into Advanced Smart and Responsive Functional Materials

The intrinsic properties of the phenanthroline unit, such as its rigidity, planarity, and rich photophysical behavior when complexed with metals like ruthenium or iridium, make it an ideal building block for functional materials. nih.govresearchgate.net The 8-carbaldehyde group is a key enabler for the covalent integration of this compound into larger systems, heralding a future in advanced smart and responsive materials.

One promising direction is the development of chemical sensors. The aldehyde can be used to graft the phenanthroline unit onto polymer backbones or surfaces. acs.orgacs.org The resulting material could exhibit changes in luminescence or color upon binding to specific analytes, leveraging the sensitivity of the coordinated metal center to its environment. For example, materials incorporating ruthenium-phenanthroline complexes could be designed as highly sensitive pH or oxygen sensors. acs.org

Another exciting frontier is the creation of mechanically responsive materials. nih.gov By incorporating the molecule as a mechanophore into a polymer matrix, mechanical stress could alter the conformation and, consequently, the photophysical properties of the phenanthroline complex, leading to a visible color or fluorescence change. nih.gov Additionally, the aldehyde provides a reactive site to link to photoswitchable molecules like diarylethenes, creating materials whose magnetic or optical properties can be controlled with light. nih.gov

Table 2: Potential Applications in Smart Materials

Material TypeFunctionalityRole of this compound
Luminescent Sensors Detects pH, oxygen, metal ions, or organic moleculesAldehyde group for immobilization; phenanthroline complex as the sensing unit. acs.orgnih.gov
Responsive Polymers Changes properties in response to light, heat, or mechanical forceCovalent linkage via the aldehyde; phenanthroline unit acts as the photo/mechano-responsive element. nih.govnih.gov
Electrochromic Devices Changes color upon application of an electrical potentialForms part of a redox-active polymer film, with the aldehyde as the anchor point. youtube.com
Photocatalytic Surfaces Degrades pollutants or facilitates chemical reactions using lightCovalently attached to a semiconductor surface (e.g., TiO2) to enhance light absorption and catalytic efficiency. researchgate.net

Deeper Elucidation of Molecular Mechanisms in Complex Systems

To fully harness the potential of this compound and its derivatives, a deeper understanding of their molecular mechanisms in complex chemical and biological systems is essential. Future research will employ a combination of advanced spectroscopy, kinetic studies, and computational modeling to unravel these intricate processes.

In catalysis, for instance, studies will focus on how the electronic nature of the 8-carbaldehyde substituent (and its derivatives) influences the redox potential and catalytic activity of the metal center. mdpi.com Mechanistic investigations will aim to identify and characterize transient intermediates in catalytic cycles, providing insights for the design of more efficient catalysts. mdpi.com

In the context of bioinorganic chemistry, research will explore how complexes of this compound interact with biological macromolecules like DNA. mdpi.com The focus will be on understanding how the functional group at the 8-position affects the mode of binding (e.g., intercalation vs. groove binding) and the sequence selectivity. libretexts.org Such studies are crucial for developing targeted therapeutic or diagnostic agents. The chirality of resulting metal complexes and how it dictates interactions with biological structures like the right-handed DNA helix will also be a key area of investigation. libretexts.org

Application of Artificial Intelligence and Machine Learning in Rational Design and Discovery

The vast chemical space accessible from this compound makes traditional, intuition-based discovery methods slow and inefficient. The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules based on this scaffold. nih.govresearchgate.net

Future research will leverage AI/ML for several key purposes:

Property Prediction: ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the properties of new, virtual derivatives of this compound. patsnap.comopenmedicinalchemistryjournal.com This allows for the rapid screening of large virtual libraries to identify candidates with desired characteristics, such as high catalytic activity, specific luminescence wavelengths, or strong binding affinity to a biological target. nih.gov

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal, green synthetic routes for target molecules, accelerating the development process. digitellinc.com

De Novo Design: Generative models can design entirely new molecular structures from scratch, built around the phenanthroline-carbaldehyde core, that are optimized for a specific function. openmedicinalchemistryjournal.comnih.gov This moves beyond simple modification of the parent structure to the discovery of truly novel functional molecules.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,7-Phenanthroline-8-carbaldehyde to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting bases (e.g., K₂CO₃ or Cs₂CO₃), solvents (1,4-dioxane or DMF), and temperature control. For example, stepwise heating (e.g., 90°C for hydrolysis) and cooling protocols, as demonstrated in analogous aldehyde-containing heterocycles, can minimize side reactions . Purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to isolate the aldehyde product. Yield improvements (e.g., ~63–70%) are achievable by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural isomerism?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aldehyde proton signals (~9–10 ppm) and aromatic backbone patterns. 2D NMR (COSY, HSQC) resolves positional isomerism in the phenanthroline framework .
  • IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and absence of carboxylic acid/byproduct peaks .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 208–220 g/mol range for similar derivatives) and fragmentation patterns .

Q. How should researchers handle the air- and moisture-sensitive nature of this compound during storage and experimentation?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) in sealed, dark containers at −20°C. Use anhydrous solvents (e.g., THF, DCM) for reactions. Monitor degradation via periodic NMR or TLC, referencing stability studies of related aldehydes .

Advanced Research Questions

Q. What role does the aldehyde group in this compound play in coordinating transition metals, and how does this compare to other phenanthroline derivatives?

  • Methodological Answer : The aldehyde group can act as a weak σ-donor or participate in hydrogen bonding, altering metal-ligand binding kinetics. Comparative studies using UV-Vis titration and X-ray crystallography with Cu(II)/Fe(II) complexes can reveal differences in stability constants versus non-aldehyde phenanthrolines (e.g., 1,10-phenanthroline) . Electrochemical methods (cyclic voltammetry) further probe redox behavior influenced by the aldehyde substituent .

Q. How can researchers resolve contradictions in reported catalytic activities of metal complexes derived from this compound?

  • Methodological Answer :

  • Systematic Parameter Variation : Test catalytic performance under controlled pH, temperature, and solvent polarity to identify confounding variables .
  • Comparative Ligand Studies : Use analogs (e.g., 1,10-phenanthroline-2-carbaldehyde) to isolate electronic effects of substituents .
  • Computational Modeling : DFT calculations predict binding energies and reaction pathways, reconciling experimental discrepancies .

Q. What strategies enable the use of this compound in bioanalytical sensing applications, given its potential reactivity with biomolecules?

  • Methodological Answer :

  • Functionalization : Protect the aldehyde group via Schiff base formation with primary amines (e.g., Girard’s reagent T) during sensor fabrication .
  • Fluorescence Quenching Studies : Monitor interactions with DNA/proteins using time-resolved fluorescence to assess specificity and interference .
  • Surface Immobilization : Employ click chemistry (e.g., azide-alkyne cycloaddition) to anchor derivatives on electrodes or nanoparticles for stable biosensor interfaces .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer :

  • Isomer Identification : Use NOESY or ROESY NMR to detect spatial proximity of protons, distinguishing regioisomers .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals (e.g., aldehyde rotamers) .
  • Cross-Validation : Compare data with structurally resolved analogs (e.g., 1,10-phenanthroline-2-carboxaldehyde) from crystallographic databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.